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Compound of Interest

Compound Name: 14-Deoxypoststerone

Cat. No.: B1197410 Get Quote

Disclaimer: The following technical guide details the potential biological targets of "14-
Deoxypoststerone." As of the date of this publication, there is no direct scientific literature

available for this specific compound. Therefore, this document presents an analysis based on

the known biological activities of its closest structural analog, 19-norprogesterone. The insights

and data provided are inferential and intended to guide future research into the

pharmacological profile of 14-Deoxypoststerone.

Introduction
14-Deoxypoststerone is a synthetic steroid, the structure of which suggests it is a derivative of

progesterone. Its nomenclature indicates two key structural modifications from the parent

progesterone molecule: the absence of a methyl group at position C19 (a "19-nor" compound)

and the lack of a hydroxyl group at position C14. While the biological effects of the "14-deoxy"

modification are not extensively documented in the public domain, the impact of the "19-nor"

modification is well-characterized. This guide will, therefore, extrapolate the potential biological

targets of 14-Deoxypoststerone based on the known pharmacology of 19-norprogesterone

and related 19-nor steroids.

The removal of the C19 methyl group from the progesterone scaffold is known to significantly

alter its biological activity. Notably, 19-norprogesterone exhibits enhanced progestogenic

potency and, critically, a distinct interaction with the mineralocorticoid receptor compared to

progesterone.[1][2] This suggests that 14-Deoxypoststerone is likely to interact with key

nuclear receptors, specifically the progesterone receptor and the mineralocorticoid receptor.
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Primary Potential Biological Targets
Based on the structure-activity relationships of analogous compounds, the primary biological

targets for 14-Deoxypoststerone are predicted to be:

Progesterone Receptor (PR): As a progestin, 14-Deoxypoststerone is expected to be a

potent agonist of the progesterone receptor. The 19-nor modification in related compounds

leads to a significant increase in progestational activity.[1]

Mineralocorticoid Receptor (MR): Unlike progesterone, which is an antagonist of the MR, 19-

norprogesterone acts as a partial agonist.[1][2] This suggests that 14-Deoxypoststerone
may also exhibit agonist or partial agonist activity at the MR, potentially leading to

mineralocorticoid-like effects.

Quantitative Data on Analogous Compounds
The following tables summarize the available quantitative data for 19-norprogesterone and its

derivatives, which serve as a proxy for estimating the potential activity of 14-
Deoxypoststerone.

Table 1: Relative Binding Affinity of 19-Norprogesterone and Derivatives for the

Mineralocorticoid Receptor (MR)

Compound
Relative Binding Affinity
for Rat Renal MR
(Aldosterone = 100%)

Reference

19-Norprogesterone 47% [3]

17α-hydroxy-19-

norprogesterone
13% [3]

Nomegestrol 1.2% [3]

Nomegestrol acetate 0.23% [3]

Table 2: Agonistic and Antagonistic Properties of Progesterone and Metabolites at the Human

Mineralocorticoid Receptor (hMR)
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Compound

Relative
Binding
Affinity for
hMR

Agonistic
Activity (% of
Aldosterone)

Antagonistic
Activity (%
Inhibition of
Aldosterone)

Reference

Progesterone
Slightly higher

than aldosterone
Low ~75% at 100 nM [4]

11β-OH-

progesterone

Slightly higher

than aldosterone
9% Not reported [4]

20α-dihydro-

progesterone

3- to 10-fold

lower than

progesterone

11.5% ~35% at 100 nM [4]

17α-OH-

progesterone

3- to 10-fold

lower than

progesterone

4.1% ~40% at 100 nM [4]

Signaling Pathways
The interaction of 14-Deoxypoststerone with its putative targets, the progesterone and

mineralocorticoid receptors, would initiate signaling cascades that regulate gene expression.

Progesterone Receptor Signaling
Upon binding to 14-Deoxypoststerone, the progesterone receptor would likely undergo a

conformational change, dissociate from heat shock proteins, dimerize, and translocate to the

nucleus. There, it would bind to progesterone response elements (PREs) on target genes,

recruiting co-activators or co-repressors to modulate gene transcription.[5] This signaling

pathway is crucial in the regulation of reproductive tissues.
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Progesterone Receptor Signaling Pathway.

Mineralocorticoid Receptor Signaling
Similarly, binding of 14-Deoxypoststerone to the mineralocorticoid receptor would lead to its

activation and nuclear translocation. In the nucleus, the activated MR would bind to

mineralocorticoid response elements (MREs) to regulate the expression of genes involved in

sodium and potassium homeostasis, blood pressure regulation, and potentially fibrosis.[6][7]
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Mineralocorticoid Receptor Signaling Pathway.

Experimental Protocols
To empirically determine the biological targets and pharmacological profile of 14-
Deoxypoststerone, the following experimental protocols are recommended.

Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 14-Deoxypoststerone for the progesterone

receptor (PR) and mineralocorticoid receptor (MR).

Methodology:

Receptor Preparation: Prepare cell lysates or purified recombinant human PR and MR.

Competitive Binding: Incubate a constant concentration of a high-affinity radiolabeled ligand

(e.g., [³H]-progesterone for PR, [³H]-aldosterone for MR) with the receptor preparation in the

presence of increasing concentrations of unlabeled 14-Deoxypoststerone.
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Separation: Separate receptor-bound from free radioligand using a method such as filtration

through glass fiber filters.

Quantification: Measure the radioactivity of the receptor-bound ligand using liquid scintillation

counting.

Data Analysis: Plot the percentage of specific binding against the concentration of 14-
Deoxypoststerone. Calculate the IC50 value (the concentration of 14-Deoxypoststerone
that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value

using the Cheng-Prusoff equation.

Transcriptional Activation Assay (Reporter Gene Assay)
Objective: To determine the functional activity (agonist or antagonist) of 14-Deoxypoststerone
at the PR and MR.

Methodology:

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and co-

transfect with an expression vector for the full-length human PR or MR and a reporter

plasmid containing a luciferase gene under the control of a promoter with multiple copies of

the respective hormone response elements (PREs or MREs).[8]

Compound Treatment: Treat the transfected cells with increasing concentrations of 14-
Deoxypoststerone. For antagonist testing, co-treat with a known agonist (e.g.,

progesterone for PR, aldosterone for MR).

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure

luciferase activity using a luminometer.

Data Analysis: Plot the luciferase activity against the concentration of 14-Deoxypoststerone
to generate dose-response curves. Determine the EC50 (for agonists) or IC50 (for

antagonists) values.
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Workflow for Characterizing 14-Deoxypoststerone Activity.

Conclusion
Based on the well-established structure-activity relationships of 19-nor steroids, it is highly

probable that 14-Deoxypoststerone will act as a potent progestin with significant activity at the

progesterone receptor. Furthermore, there is a strong likelihood of interaction with the

mineralocorticoid receptor, potentially as a partial agonist. The "14-deoxy" modification may

further modulate the affinity and efficacy at these receptors, and empirical testing is required to

elucidate its precise pharmacological profile. The experimental protocols outlined in this guide

provide a clear path for the characterization of 14-Deoxypoststerone's biological targets and

functional activities. Such studies are crucial for understanding its potential therapeutic

applications and off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]

2. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Extinction of mineralocorticoid effects in 19-norprogesterone derivatives: structure-activity
relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Agonistic and antagonistic properties of progesterone metabolites at the human
mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and
Cardiac Fibrosis [frontiersin.org]

7. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Ligand efficacy shifts a nuclear receptor conformational ensemble between
transcriptionally active and repressive states - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Potential Biological Targets of 14-Deoxypoststerone: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197410#potential-biological-targets-of-14-
deoxypoststerone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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